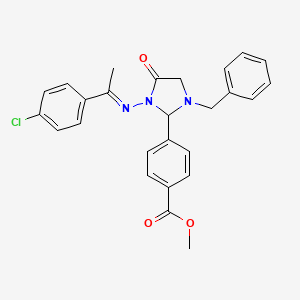
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFP-10825, is a chemical compound with potential applications in the field of scientific research. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide binds to specific proteins through its oxadiazole moiety, which forms a stable complex with the protein. Upon binding, the compound undergoes a conformational change that results in the emission of fluorescence. The exact mechanism by which this compound exhibits anti-inflammatory properties is not yet fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In addition to its fluorescent properties and anti-inflammatory activity, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to modulate the activity of specific ion channels in neurons, suggesting a potential role in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe is its high sensitivity and specificity for protein-protein interactions. It is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of using this compound is its potential toxicity to cells and tissues, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's structure and activity. Another area of research is the identification of specific proteins that interact with this compound, which could provide insights into protein function and disease mechanisms. Additionally, further studies on the compound's effects on cancer cells and ion channels could lead to the development of new cancer therapies and treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 2-fluoro-3-nitrobenzoic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reduced using palladium on carbon and hydrogen gas to obtain this compound. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in scientific research as a fluorescent probe for the detection of protein-protein interactions. It has been found to bind to specific proteins and emit fluorescence upon interaction, making it a useful tool for studying protein function and interactions in cells and tissues. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-6-5-9-16(13(12)2)21-17(24)10-11-18-22-19(23-25-18)14-7-3-4-8-15(14)20/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHLMFOMYCGUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

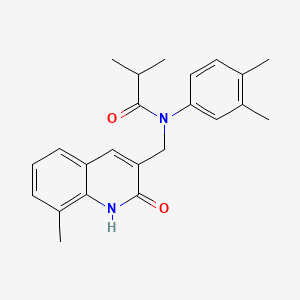
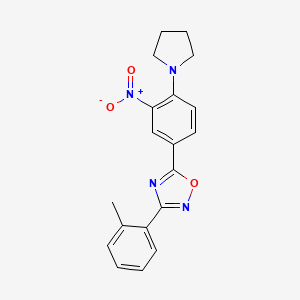
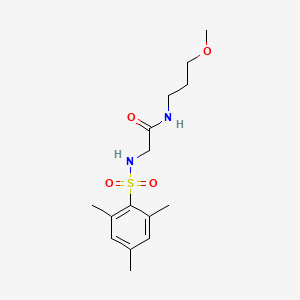

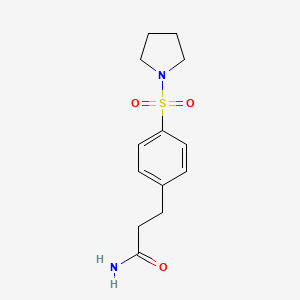

![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
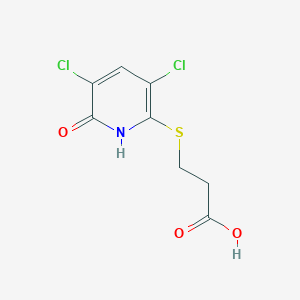

![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
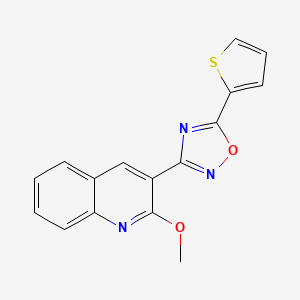
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)

